SB 297006
SB 297006
Highly potent, selective CCR3 antagonist (IC50 = 2.5 μM). Displays 250-fold selectivity for CCR3 vs. CXCR1, CXCR2, CCR1 and CCR7 receptors. Potent inhibitor of Ca2+ mobilization induced by eotaxin, eotaxin-2 and MCP-4 in human eosinophils (IC50 values are 210, 90 and 80 nM, respectively).
SB 297006 is an antagonist of C-C chemokine receptor 3 (CCR3; IC50 = 39 nM), which normally is activated by eotaxin, eotaxin-3, MCP-3, MCP-4, RANTES, and MIP-1δ.1 It is at least 250-fold selective for CCR3 over a panel of other chemokine receptors. SB 297006 blocks CCR3-mediated calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in transfected cells. It suppresses antigen-induced accumulation of Th2 lymphocytes and eosinophils in lungs of mice when delivered subcutaneously (100 mg/kg).
SB 297006 is an antagonist of C-C chemokine receptor 3 (CCR3; IC50 = 39 nM).
SB 297006 is an antagonist of C-C chemokine receptor 3 (CCR3; IC50 = 39 nM), which normally is activated by eotaxin, eotaxin-3, MCP-3, MCP-4, RANTES, and MIP-1δ.1 It is at least 250-fold selective for CCR3 over a panel of other chemokine receptors. SB 297006 blocks CCR3-mediated calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in transfected cells. It suppresses antigen-induced accumulation of Th2 lymphocytes and eosinophils in lungs of mice when delivered subcutaneously (100 mg/kg).
SB 297006 is an antagonist of C-C chemokine receptor 3 (CCR3; IC50 = 39 nM).
Brand Name:
Vulcanchem
CAS No.:
58816-69-6
VCID:
VC0542605
InChI:
InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1
SMILES:
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Molecular Formula:
C18H18N2O5
Molecular Weight:
342.3 g/mol
SB 297006
CAS No.: 58816-69-6
Cat. No.: VC0542605
Molecular Formula: C18H18N2O5
Molecular Weight: 342.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Highly potent, selective CCR3 antagonist (IC50 = 2.5 μM). Displays 250-fold selectivity for CCR3 vs. CXCR1, CXCR2, CCR1 and CCR7 receptors. Potent inhibitor of Ca2+ mobilization induced by eotaxin, eotaxin-2 and MCP-4 in human eosinophils (IC50 values are 210, 90 and 80 nM, respectively). SB 297006 is an antagonist of C-C chemokine receptor 3 (CCR3; IC50 = 39 nM), which normally is activated by eotaxin, eotaxin-3, MCP-3, MCP-4, RANTES, and MIP-1δ.1 It is at least 250-fold selective for CCR3 over a panel of other chemokine receptors. SB 297006 blocks CCR3-mediated calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in transfected cells. It suppresses antigen-induced accumulation of Th2 lymphocytes and eosinophils in lungs of mice when delivered subcutaneously (100 mg/kg). SB 297006 is an antagonist of C-C chemokine receptor 3 (CCR3; IC50 = 39 nM). |
|---|---|
| CAS No. | 58816-69-6 |
| Molecular Formula | C18H18N2O5 |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate |
| Standard InChI | InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1 |
| Standard InChI Key | BEZXGSZPWXRHIN-INIZCTEOSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
| SMILES | CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
| Appearance | Solid powder |
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